molecular formula C14H17N5O B15152503 4-Phenylamino-6-piperidin-1-yl-1H-[1,3,5]triazin-2-one

4-Phenylamino-6-piperidin-1-yl-1H-[1,3,5]triazin-2-one

Cat. No.: B15152503
M. Wt: 271.32 g/mol
InChI Key: OUULHWZBIJLBMJ-UHFFFAOYSA-N
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Description

4-(phenylamino)-6-(piperidin-1-yl)-5H-1,3,5-triazin-2-one is a heterocyclic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazine ring substituted with phenylamino and piperidinyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(phenylamino)-6-(piperidin-1-yl)-5H-1,3,5-triazin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For instance, the reaction of phenylamine with a suitable triazine derivative under acidic or basic conditions can yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(phenylamino)-6-(piperidin-1-yl)-5H-1,3,5-triazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazine ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(phenylamino)-6-(piperidin-1-yl)-5H-1,3,5-triazin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(phenylamino)-6-(piperidin-1-yl)-5H-1,3,5-triazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(phenylamino)-6-(piperidin-1-yl)-5H-1,3,5-triazin-2-one stands out due to its unique triazine core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H17N5O

Molecular Weight

271.32 g/mol

IUPAC Name

6-anilino-4-piperidin-1-yl-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C14H17N5O/c20-14-17-12(15-11-7-3-1-4-8-11)16-13(18-14)19-9-5-2-6-10-19/h1,3-4,7-8H,2,5-6,9-10H2,(H2,15,16,17,18,20)

InChI Key

OUULHWZBIJLBMJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=O)NC(=N2)NC3=CC=CC=C3

Origin of Product

United States

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